molecular formula C11H17F2NO B2619190 N-[1-(4,4-Difluorocyclohexyl)ethyl]prop-2-enamide CAS No. 2018557-13-4

N-[1-(4,4-Difluorocyclohexyl)ethyl]prop-2-enamide

Cat. No.: B2619190
CAS No.: 2018557-13-4
M. Wt: 217.26
InChI Key: VOVSTIUXAGLDLV-UHFFFAOYSA-N
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Description

N-[1-(4,4-Difluorocyclohexyl)ethyl]prop-2-enamide is an organic compound characterized by the presence of a difluorocyclohexyl group attached to an ethyl chain, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4,4-Difluorocyclohexyl)ethyl]prop-2-enamide typically involves the reaction of 4,4-difluorocyclohexylamine with an appropriate acylating agent. One common method includes the use of prop-2-enoyl chloride under basic conditions to form the desired amide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4,4-Difluorocyclohexyl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclohexanone derivatives, while reduction can produce difluorocyclohexyl ethylamines.

Scientific Research Applications

N-[1-(4,4-Difluorocyclohexyl)ethyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4,4-Difluorocyclohexyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of biological activities. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluorocyclohexylamine: A precursor in the synthesis of N-[1-(4,4-Difluorocyclohexyl)ethyl]prop-2-enamide.

    4,4-Difluorocyclohexylmethanamine: Another related compound with similar structural features.

    N-[(4,4-Difluorocyclohexyl)methyl]prop-2-enamide: A structurally similar compound with a different substitution pattern.

Uniqueness

This compound is unique due to its specific combination of a difluorocyclohexyl group and a prop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[1-(4,4-difluorocyclohexyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO/c1-3-10(15)14-8(2)9-4-6-11(12,13)7-5-9/h3,8-9H,1,4-7H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVSTIUXAGLDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)(F)F)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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